molecular formula C21H21N3O4S B6545516 4-methoxy-N-(4-{[(2-methoxy-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946305-49-3

4-methoxy-N-(4-{[(2-methoxy-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No. B6545516
CAS RN: 946305-49-3
M. Wt: 411.5 g/mol
InChI Key: VEMYJCOMZSRHLD-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-(4-{[(2-methoxy-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a methoxy group, a carbamoyl group, and a thiazolyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring . The exact structure would depend on the specific arrangement of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the functional groups and the thiazole ring . For example, the carbamoyl group could potentially undergo hydrolysis, and the methoxy groups could potentially be replaced by other groups in certain reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the methoxy groups and the carbamoyl group could influence its solubility, and the presence of the thiazole ring could influence its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it were used as a pharmaceutical, its mechanism of action would likely involve interaction with a specific biological target.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties . For example, if it were a pharmaceutical, it could potentially have side effects. Additionally, like all chemicals, it should be handled with care to avoid exposure.

properties

IUPAC Name

4-methoxy-N-[4-[2-(2-methoxy-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-13-4-9-17(18(10-13)28-3)23-19(25)11-15-12-29-21(22-15)24-20(26)14-5-7-16(27-2)8-6-14/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMYJCOMZSRHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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